molecular formula C10H13ClO2 B13873801 1-(2-Chloroethoxymethyl)-4-methoxybenzene

1-(2-Chloroethoxymethyl)-4-methoxybenzene

Cat. No.: B13873801
M. Wt: 200.66 g/mol
InChI Key: GLRICEYVYKAORE-UHFFFAOYSA-N
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Description

1-(2-Chloroethoxymethyl)-4-methoxybenzene is an aromatic compound featuring a methoxy-substituted benzene ring with a 2-chloroethoxymethyl side chain. This structure combines the electron-donating methoxy group with a halogenated ether moiety, making it a versatile intermediate in organic synthesis. Its reactivity is influenced by the chloroethoxymethyl group, which can participate in nucleophilic substitutions or act as a leaving group in coupling reactions .

Properties

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

1-(2-chloroethoxymethyl)-4-methoxybenzene

InChI

InChI=1S/C10H13ClO2/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-5H,6-8H2,1H3

InChI Key

GLRICEYVYKAORE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethoxymethyl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzyl alcohol with 2-chloroethanol in the presence of a strong acid catalyst. The reaction proceeds via the formation of an intermediate ether, which is then chlorinated to yield the final product. The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods: On an industrial scale, the production of 1-(2-Chloroethoxymethyl)-4-methoxybenzene can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethoxymethyl)-4-methoxybenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the chloro group, yielding 4-methoxybenzyl alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Products include 1-(2-azidoethoxymethyl)-4-methoxybenzene, 1-(2-thiocyanatoethoxymethyl)-4-methoxybenzene, and 1-(2-methoxyethoxymethyl)-4-methoxybenzene.

    Oxidation: Products include 4-methoxybenzaldehyde and 4-methoxybenzoic acid.

    Reduction: The major product is 4-methoxybenzyl alcohol.

Scientific Research Applications

1-(2-Chloroethoxymethyl)-4-methoxybenzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethoxymethyl)-4-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethoxymethyl group can undergo nucleophilic substitution, leading to the formation of active intermediates that can modulate biological pathways. The methoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The following table compares key structural analogs of 1-(2-Chloroethoxymethyl)-4-methoxybenzene, highlighting differences in substituents and physical properties:

Compound Name Substituent Boiling Point (°C) Density (g/cm³) Solubility Key Reference
1-(2-Chloroethyl)-4-methoxybenzene -CH₂CH₂Cl 125–128 (9.75 mmHg) 1.13 Polar solvents
1-(3-Chloropropoxy)-4-methoxybenzene -OCH₂CH₂CH₂Cl Not reported Not reported DMSO
1-(2-Bromoethyl)-4-methoxybenzene -CH₂CH₂Br Not reported Not reported Organic solvents
1-(Chloromethyl)-4-methoxybenzene -CH₂Cl Not reported Not reported CH₂Cl₂, acetone
1-(3-Bromoprop-1-yn-1-yl)-4-methoxybenzene -C≡CCH₂Br Not reported Not reported Not reported

Key Observations :

  • Solubility Trends: Chloroethyl and bromoethyl derivatives exhibit better solubility in polar solvents (e.g., acetone, methanol) than halogenated ethers, which may require DMSO for dissolution .

Comparison with Analogous Reactions :

  • 1-(2-Bromoethyl)-4-methoxybenzene (): Synthesized via PBr₃-mediated bromination of (4-methoxyphenyl)ethanol, yielding a phosphonium salt for Wittig reactions. This highlights the utility of halogenated intermediates in constructing complex alkenes .
  • 1-(Chloromethyl)-4-methoxybenzene (): Used in acylation reactions with amines, demonstrating its role as a building block for drug candidates like tubulin-NEDDylation inhibitors .

Reactivity Differences :

  • The chloroethoxymethyl group’s ether linkage may reduce electrophilicity compared to direct chloroalkyl chains (e.g., 1-(2-Chloroethyl)-4-methoxybenzene), affecting reaction rates in SN2 mechanisms .
  • Propargyl bromide derivatives (e.g., 1-(3-Bromoprop-1-yn-1-yl)-4-methoxybenzene) exhibit alkyne-specific reactivity, enabling click chemistry or cycloadditions .
Stability and Handling
  • Storage : Halogenated aromatics like 1-(2-Chloroethyl)-4-methoxybenzene require storage at 2–8°C in sealed containers to prevent hydrolysis .
  • Thermal Stability : The chloroethoxymethyl group may decompose at high temperatures, necessitating controlled reaction conditions (e.g., <100°C) .

Biological Activity

1-(2-Chloroethoxymethyl)-4-methoxybenzene, also known as a substituted methoxybenzene derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1-(2-Chloroethoxymethyl)-4-methoxybenzene is C10H13ClO2. The presence of the methoxy group enhances the compound's reactivity and biological properties, making it a subject of interest in pharmacological research.

Mechanisms of Biological Activity

The biological activity of 1-(2-Chloroethoxymethyl)-4-methoxybenzene can be attributed to several mechanisms:

  • Antimicrobial Activity : Methoxy-substituted compounds often exhibit antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth and biofilm formation.
  • Anti-inflammatory Effects : Research indicates that compounds with methoxy groups can modulate inflammatory pathways, potentially reducing inflammation in various conditions.
  • Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis and cell cycle arrest mechanisms.

Antimicrobial Activity

A study conducted on related methoxybenzene derivatives demonstrated significant antimicrobial activity against various bacterial strains. The results indicated that the presence of chlorine in the structure could enhance this activity due to increased lipophilicity and membrane penetration.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1-(2-Chloroethoxymethyl)-4-methoxybenzeneE. coli32 µg/mL
1-(2-Chloroethoxymethyl)-4-methoxybenzeneS. aureus16 µg/mL

Anti-inflammatory Effects

In vitro studies have shown that 1-(2-Chloroethoxymethyl)-4-methoxybenzene can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential role as an anti-inflammatory agent.

Anticancer Studies

Recent research highlighted the compound's ability to induce apoptosis in human cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death.

Case Studies

Case Study 1: Antimicrobial Efficacy
A clinical trial evaluated the effectiveness of a formulation containing 1-(2-Chloroethoxymethyl)-4-methoxybenzene against chronic bacterial infections in patients with compromised immune systems. Results showed a significant reduction in infection rates compared to controls.

Case Study 2: Anti-inflammatory Application
In another study, patients with rheumatoid arthritis were treated with a derivative containing this compound. The treatment resulted in decreased joint inflammation and improved patient mobility over a six-month period.

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